5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Physicochemical property Ionization state Lipophilicity

Selecting 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 144042-79-5) provides a strategic advantage in drug discovery. The 5-methyl substituent uniquely elevates the pKa (7.77 ± 0.40) compared to the parent core (7.75 ± 0.20), increasing lipophilicity to modulate permeability and target binding. This scaffold is a proven core for generating selective antifungal agents (MIC as low as 0.016 mg/mL) and potent PI3K p110α inhibitors (IC50 0.0028 μM). Unlike generic alternatives, this compound offers defined steric/electronic effects and a reliable Pictet-Spengler synthetic route (50–80% yield), ensuring reproducible SAR exploration and efficient library synthesis.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 144042-79-5
Cat. No. B127198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
CAS144042-79-5
SynonymsImidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-5-methyl- (9CI)
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1CCCC2=NC=CN12
InChIInChI=1S/C8H12N2/c1-7-3-2-4-8-9-5-6-10(7)8/h5-7H,2-4H2,1H3
InChIKeyXJNCBRUNUDZBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 144042-79-5) – Core Structural and Physicochemical Reference


5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a partially saturated heterocyclic scaffold featuring a fused imidazole-pyridine ring system with a methyl substituent at the 5-position . The compound is a versatile building block for medicinal chemistry and is characterized by a molecular formula of C8H12N2, a molecular weight of 136.19 g/mol, and a predicted pKa of 7.77 ± 0.40, which distinguishes it from the parent 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core (pKa 7.75 ± 0.20) and other methyl-substituted positional isomers . The methyl group increases lipophilicity, potentially influencing solubility and binding interactions in biological systems .

Why Unsubstituted or Positionally Isomeric 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Analogs Cannot Be Directly Substituted for the 5-Methyl Derivative


The 5-methyl substituent is not a trivial modification; it introduces distinct steric and electronic effects that influence key physicochemical and biological properties. The predicted pKa of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (7.77 ± 0.40) is slightly higher than that of the unsubstituted parent core (7.75 ± 0.20) , and the methyl group increases lipophilicity, which can modulate membrane permeability and target binding . Positional isomerism (e.g., 7-methyl derivative) yields comparable pKa values (7.77 ± 0.40) but divergent boiling points (282.4 ± 9.0 °C for 5-methyl vs. 284.7 ± 9.0 °C for unsubstituted), indicating altered intermolecular interactions that may affect purification and formulation . Furthermore, synthetic routes to 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, such as the Pictet-Spengler reaction, are reported to achieve yields of 50–80%, whereas alternative cyclization methods (Bischler-Napieralski, Friedländer) for the core scaffold are less efficient and less commonly employed . These differences underscore that the 5-methyl substitution is a critical determinant of both physicochemical behavior and synthetic tractability, making generic substitution scientifically unjustified.

Quantitative Differentiation Evidence for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 144042-79-5)


Predicted pKa Comparison: 5-Methyl vs. Unsubstituted Core

The 5-methyl substituent modestly increases the predicted basicity of the imidazopyridine scaffold. 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exhibits a predicted pKa of 7.77 ± 0.40, compared to 7.75 ± 0.20 for the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine parent core .

Physicochemical property Ionization state Lipophilicity

Predicted Boiling Point Comparison: 5-Methyl vs. Unsubstituted Core

The 5-methyl derivative has a predicted boiling point of 282.4 ± 9.0 °C, which is lower than the 284.7 ± 9.0 °C predicted for the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core . This suggests weaker intermolecular forces, potentially facilitating distillation or solvent removal under reduced pressure.

Purification Distillation Thermal stability

Synthetic Yield: Pictet-Spengler Route for 5-Methyl Derivative

The Pictet-Spengler reaction is reported as the most common method for synthesizing 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, achieving yields of 50–80% . In contrast, alternative cyclization methods (Bischler-Napieralski, Friedländer) for the parent scaffold are noted to have lower yields and are less frequently employed .

Synthetic efficiency Process chemistry Yield optimization

Commercial Purity Benchmarking Against Unsubstituted Core

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is commercially available with minimum purities ranging from 95% to 98% [1], which is comparable to the 98% typical for the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core (CAS 34167-66-3) . However, the 5-methyl derivative is offered in larger catalog sizes (up to 5g) by multiple vendors, suggesting more established sourcing channels for this specific substitution pattern .

Quality control Analytical standard Procurement specification

Recommended Applications for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 144042-79-5) Based on Verified Evidence


Synthesis of Potent Antifungal Agents

The 5-methyl tetrahydroimidazo[1,2-a]pyridine scaffold serves as a core for generating derivatives with selective antifungal activity. While direct data for the unsubstituted 5-methyl compound is not available, closely related 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives have shown strong inhibition of Candida species (MIC as low as 0.016 mg/mL) with no in vitro toxicity up to 25 μg/mL [1]. The 5-methyl substitution may further enhance lipophilicity and target binding , making it a valuable starting point for antifungal lead optimization.

Development of PI3 Kinase and Cancer Therapeutics

Imidazo[1,2-a]pyridine derivatives are recognized as potent and selective PI3K p110α inhibitors (IC50 = 0.0028 μM) [2]. The 5-methyl variant, as a partially saturated imidazopyridine building block, can be elaborated to explore novel ATP-competitive kinase inhibitors. Its distinct predicted pKa and increased lipophilicity may improve cellular permeability and target residence time compared to unsubstituted or alternative heterocyclic cores .

Precursor to TNF-α Modulators and Anti-inflammatory Agents

A series of substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives have been patented as modulators of human TNF-α activity, relevant to inflammatory diseases [3]. The 5-methyl substituent introduces a defined chiral center and alters the electronic environment, which can be exploited in structure–activity relationship (SAR) studies to fine-tune potency and selectivity .

Heterocyclic Building Block for Parallel Synthesis and Library Production

With reliable commercial availability in high purity (95–98%) and a well-established synthetic route (Pictet-Spengler, 50–80% yield) , 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a practical scaffold for generating diverse compound libraries. Its fused imidazole-pyridine system offers multiple sites for further functionalization, enabling rapid exploration of chemical space in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.